molecular formula C15H23NO2 B5013420 N,N-diethyl-4-oxoadamantane-1-carboxamide

N,N-diethyl-4-oxoadamantane-1-carboxamide

Cat. No.: B5013420
M. Wt: 249.35 g/mol
InChI Key: ZVAXATOBIQUWCY-UHFFFAOYSA-N
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Description

N,N-diethyl-4-oxoadamantane-1-carboxamide is a chemical compound with the molecular formula C15H23NO2 It belongs to the adamantane family, which is known for its unique cage-like structure

Properties

IUPAC Name

N,N-diethyl-4-oxoadamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-16(4-2)14(18)15-7-10-5-11(8-15)13(17)12(6-10)9-15/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXATOBIQUWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C12CC3CC(C1)C(=O)C(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-oxoadamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4-oxoadamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-oxoadamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxoadamantane-1-carboxamide
  • N,N-diethyl-4-methyl-1-piperazinecarboxamide
  • Adamantane derivatives with exocyclic double bonds

Uniqueness

N,N-diethyl-4-oxoadamantane-1-carboxamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its diethylamide moiety differentiates it from other adamantane derivatives, potentially leading to unique interactions and applications .

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